molecular formula C21H23NO2 B14197494 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one CAS No. 920287-01-0

8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14197494
CAS No.: 920287-01-0
M. Wt: 321.4 g/mol
InChI Key: WVMHJGHJWOWACS-UHFFFAOYSA-N
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Description

8-(Hexylamino)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The unique structure of 8-(Hexylamino)-2-phenyl-4H-chromen-4-one, which includes a hexylamino group and a phenyl group attached to the chromenone core, imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hexylamino)-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-4H-chromen-4-one and hexylamine.

    Reaction Conditions: The reaction between 2-phenyl-4H-chromen-4-one and hexylamine is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-(Hexylamino)-2-phenyl-4H-chromen-4-one.

Industrial Production Methods

In an industrial setting, the production of 8-(Hexylamino)-2-phenyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

8-(Hexylamino)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted chromenone compounds.

Scientific Research Applications

8-(Hexylamino)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, 8-(Hexylamino)-2-phenyl-4H-chromen-4-one is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, 8-(Hexylamino)-2-phenyl-4H-chromen-4-one is used in the development of new materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 8-(Hexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The hexylamino group and the phenyl group in the compound’s structure allow it to interact with various enzymes, receptors, and proteins in biological systems.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A compound with a similar chromenone core, known for its metal-chelating properties and biological activities.

    1,8-Naphthalimide: Another chromenone derivative with applications in fluorescent dyes and sensors.

    Coumarin: A well-known chromenone compound with diverse biological activities and applications in medicine and industry.

Uniqueness

8-(Hexylamino)-2-phenyl-4H-chromen-4-one is unique due to the presence of the hexylamino group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and allows for unique interactions with molecular targets and pathways.

Properties

CAS No.

920287-01-0

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

8-(hexylamino)-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-8-14-22-18-13-9-12-17-19(23)15-20(24-21(17)18)16-10-6-5-7-11-16/h5-7,9-13,15,22H,2-4,8,14H2,1H3

InChI Key

WVMHJGHJWOWACS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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